![molecular formula C21H16ClF3N2O2 B2737721 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide CAS No. 339020-28-9](/img/structure/B2737721.png)
3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide” is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
TFMP derivatives are known for their distinctive physical and chemical properties, which are attributed to the presence of a fluorine atom and a pyridine in their structure . The specific physical and chemical properties of “this compound” are not detailed in the search results.Scientific Research Applications
Molecular Characterization and Luminescence Properties
The compound exhibits luminescent properties when connected to benzoic acid chloride via a methylene group, leading to compounds characterized by enhanced emission in aqueous-DMF solutions. This behavior is influenced by solvent polarity, with applications in the development of materials with mechanochromic properties, displaying multi-stimuli response. Such characteristics are crucial for designing materials that respond to environmental changes, with potential applications in sensing and display technologies (Srivastava et al., 2017).
Corrosion Inhibition
Investigations into the corrosion inhibitive performance of related pyridine compounds on mild steel in acidic medium reveal significant protection against corrosion. This suggests that derivatives of the focal compound may serve as effective corrosion inhibitors, with implications for extending the lifespan of metal structures in corrosive environments (Murmu et al., 2019).
Pharmaceutical Applications
While the specific request was to exclude information related to drug use, dosage, and side effects, it's worth noting that similar structures have been investigated for their pharmacokinetic properties, suggesting potential utility in drug development processes. The metabolic pathways and disposition studies of structurally related compounds could inform the development of new therapeutic agents, underscoring the importance of understanding such molecules in pharmaceutical research (Yue et al., 2011).
Material Science Applications
Compounds with trifluoromethyl groups, similar to the compound , have been used to synthesize polyimides with good solubility in organic solvents. These materials exhibit high thermal stability and transparency, indicating their potential use in the production of high-performance plastics, films, and coatings (Liu et al., 2002).
Antimicrobial and Antipathogenic Activities
Thiourea derivatives related to the compound have demonstrated significant anti-pathogenic activity, especially against biofilm-forming bacteria. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains and biofilms, which are major concerns in healthcare settings (Limban et al., 2011).
properties
IUPAC Name |
3-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c22-18-10-16(21(23,24)25)11-27-19(18)9-13-4-6-17(7-5-13)29-12-14-2-1-3-15(8-14)20(26)28/h1-8,10-11H,9,12H2,(H2,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCESZQAJPXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)
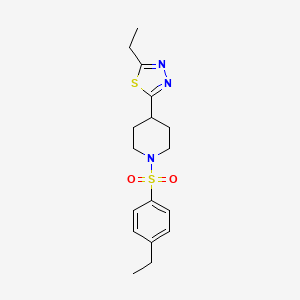
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)
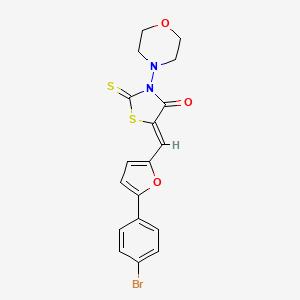
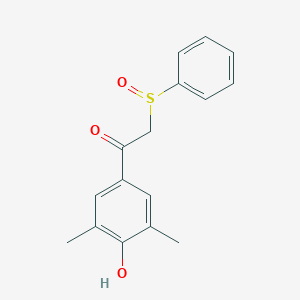
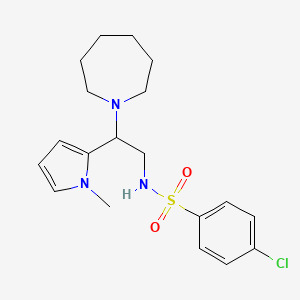
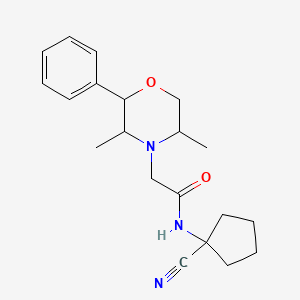
![N-[3-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2737654.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)
![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)